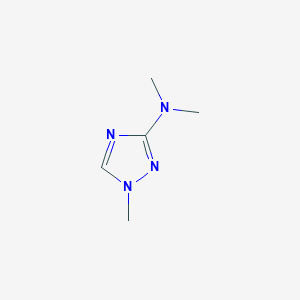
3-Hydroxy-2-nitrobenzaldehyde
Overview
Description
3-Hydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO4 . It can be extracted from the leaves of Actephila merrilliana . Its molecule is planar .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-nitrobenzaldehyde involves several steps. One study reported the use of p-substituted aniline derivatives in acylhydrazone formation and exchange . The reaction with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives proceeds with unprecedented third-order kinetics .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-nitrobenzaldehyde is planar . It has a molecular weight of 167.119 Da .Chemical Reactions Analysis
3-Hydroxy-2-nitrobenzaldehyde is involved in various chemical reactions. For instance, it is used in the Wittig reaction, a common technique for the stereoselective preparation of alkenes . It also participates in the formation of hydrazones .Physical And Chemical Properties Analysis
3-Hydroxy-2-nitrobenzaldehyde has a melting point of 105-109 °C . It is a combustible solid .Scientific Research Applications
Application 1: Synthesis of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine
- Summary of the Application : 2-Hydroxy-3-nitrobenzaldehyde, a compound similar to 3-Hydroxy-2-nitrobenzaldehyde, can be used in the synthesis of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine .
- Methods of Application : The synthesis process involves the reaction of 2-Hydroxy-3-nitrobenzaldehyde with other organic compounds .
- Results or Outcomes : The result of this synthesis is the formation of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine .
Application 2: Antibacterial Activity
- Summary of the Application : 3-nitrobenzaldehyde semicarbazone ligand, which can be synthesized from 3-nitrobenzaldehyde (a compound similar to 3-Hydroxy-2-nitrobenzaldehyde), and its Ni (II) and Cu (II) complexes have shown antibacterial activity .
- Methods of Application : The semicarbazone ligand was prepared by condensing 3-nitropenzaldehyde with semicarbazide hydrochloride in a 1:1 molar ratio in an ethanolic medium. This ligand was then used to synthesize metal complexes of copper (II) and nickel (II) in a 1:2 molar ratio using ethanol as a solvent .
- Results or Outcomes : The prepared compounds showed a vital effect against both types of bacteria gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) .
Application 3: Synthesis of Indigo
- Summary of the Application : 2-Nitrobenzaldehyde, a compound similar to 3-Hydroxy-2-nitrobenzaldehyde, is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics .
- Methods of Application : The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .
- Results or Outcomes : The result of this synthesis is the formation of indigo .
Application 4: Formation of Chitosan Nanofiber Matrices
- Summary of the Application : 2-Nitrobenzaldehyde can react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices .
- Methods of Application : On photolysis, the nitrobenzyl group is cleaved to form neat chitosan nanofiber matrices .
- Results or Outcomes : The result of this reaction is the formation of chitosan nanofiber matrices .
Application 5: Extraction from Actephila merrilliana
- Summary of the Application : 2-Hydroxy-3-nitrobenzaldehyde, a compound similar to 3-Hydroxy-2-nitrobenzaldehyde, can be extracted from the leaves of Actephila merrilliana .
- Methods of Application : The extraction process involves the use of specific solvents and techniques to isolate 2-Hydroxy-3-nitrobenzaldehyde from the leaves of the plant .
- Results or Outcomes : The result of this extraction is the isolation of 2-Hydroxy-3-nitrobenzaldehyde .
Application 6: Reaction with Dapsone
- Summary of the Application : 2-Hydroxy-3-nitrobenzaldehyde can react with dapsone, a medication primarily used for the treatment of leprosy .
- Methods of Application : The reaction process involves the combination of 2-Hydroxy-3-nitrobenzaldehyde and dapsone in a specific ratio and under certain conditions .
- Results or Outcomes : The reaction affords a colorless solution .
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNHKTXYJZXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548518 | |
| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-nitrobenzaldehyde | |
CAS RN |
42123-33-1 | |
| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42123-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)











